molecular formula C₄₂H₆₄N₈O₂₂ B1159644 Dipyridamole Tri-O-β-D-glucuronide

Dipyridamole Tri-O-β-D-glucuronide

Cat. No.: B1159644
M. Wt: 1033
Attention: For research use only. Not for human or veterinary use.
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Description

Dipyridamole Tri-O-β-D-glucuronide is a major metabolite of dipyridamole, a vasodilator and antiplatelet agent used to prevent thromboembolic complications. Glucuronidation, a Phase II metabolic reaction, involves the conjugation of dipyridamole’s hydroxyl groups with β-D-glucuronic acid, enhancing water solubility for renal excretion. The tri-O-glucuronidated form (C42H64N8O22) is one of several metabolites, including mono-, di-, and tetra-O-glucuronides, each differing in the number and position of glucuronide attachments . While dipyridamole itself inhibits phosphodiesterase (PDE) and adenosine uptake, its glucuronides may exhibit modified pharmacological profiles due to structural changes .

Properties

Molecular Formula

C₄₂H₆₄N₈O₂₂

Molecular Weight

1033

Synonyms

2,2’,2’’,2’’’-[(4,8-Dipiperidinopyrimido[5,4-d]pyrimidine-2,6-diyl)dinitrilo]tetra-ethanol Tri-β-D-glucuronide; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The number of glucuronic acid moieties directly impacts molecular weight, solubility, and pharmacokinetics:

Compound Molecular Formula Molecular Weight CAS Number Key Features
Dipyridamole C24H40N8O4 504.63 58-32-2 Parent drug; PDE5/adenosine inhibitor
Dipyridamole Mono-O-β-D-glucuronide C30H48N8O10 680.76 63912-02-7 Single glucuronide; retains PDE5 inhibition
Dipyridamole Di-O-β-D-glucuronide C36H56N8O16 856.87 107136-95-8 Two glucuronides; reduced membrane permeability
Dipyridamole Tri-O-β-D-glucuronide C42H64N8O22 1024.01 N/A Three glucuronides; high polarity, rapid excretion
Dipyridamole Tetra-O-β-D-glucuronide C48H72N8O28 1191.14 N/A Four glucuronides; likely inactive metabolite

Key Observations :

  • Mono-O-glucuronide retains PDE5 inhibitory activity, suppressing osteopontin expression in hyperglycemic conditions .
  • Tri-O-glucuronide, while less studied, is presumed to have minimal pharmacological activity due to extensive conjugation, as seen with tetra-O-glucuronide .

Pharmacological and Metabolic Differences

  • Activity: Mono-O-glucuronide: Active metabolite with PDE5 inhibition (IC50 ~1 µM) and adenosine-enhancing effects . Di-O-glucuronide: Weaker PDE5 inhibition compared to parent drug; primarily a metabolic intermediate . Tri-O-glucuronide: Likely inactive; serves as a terminal metabolite for excretion .
  • Metabolic Pathways: Glucuronidation occurs sequentially in the liver via UDP-glucuronosyltransferases (UGTs). Mono- and di-glucuronides may undergo further conjugation to form tri- and tetra-derivatives . Renal clearance increases with glucuronidation degree, reducing systemic exposure .

Comparison with Non-Dipyridamole Glucuronides

Glucuronidation effects vary by parent compound:

Compound Parent Drug Pharmacological Impact
Resveratrol 3-O-β-D-glucuronide Resveratrol Enhanced bioavailability; antioxidant
Morphine-3-β-D-glucuronide Morphine Inactive; no analgesic effect
Chloramphenicol 3-O-β-D-glucuronide Chloramphenicol Detoxification; reduced antimicrobial activity
This compound Dipyridamole Presumed inactivation; excretion pathway

Key Insight : Unlike morphine glucuronides, where positional isomerism (3-O vs. 6-O) dictates activity, dipyridamole glucuronides exhibit activity loss proportional to conjugation degree.

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